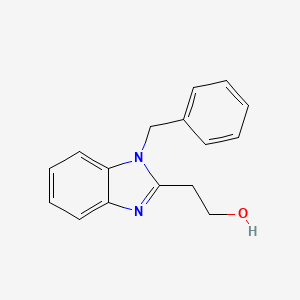

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Description

2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a benzimidazole derivative characterized by a benzyl substitution at the 1-position of the benzimidazole core and an ethanol group at the 2-position. This structure confers unique physicochemical properties, such as hydrogen bonding capacity via the hydroxyl group and aromatic interactions from the benzyl moiety.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-11-10-16-17-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h1-9,19H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOIQNJFUXBJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with benzaldehyde to form 1-benzyl-1H-1,3-benzodiazole. This intermediate is then subjected to a nucleophilic substitution reaction with ethylene oxide to yield the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

Oxidation: Benzimidazole-2-carboxylic acid

Reduction: Dihydrobenzimidazole derivatives

Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol have been tested against various bacterial strains and fungi. Research suggests that these compounds disrupt cellular processes in microorganisms, leading to cell death. A systematic investigation into the structure-activity relationship (SAR) of these derivatives could provide insights into optimizing their efficacy against resistant strains.

Antiviral Properties

Benzodiazole derivatives have also been explored for their antiviral potential. According to recent findings, modifications in the benzodiazole structure can enhance activity against viruses such as influenza and HIV. The compound's ability to inhibit viral replication mechanisms makes it a candidate for further research in antiviral drug development.

Neuroprotective Effects

Studies have shown that certain benzodiazole derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival. Investigations into the mechanisms of action are ongoing, with promising results suggesting pathways involving apoptosis regulation and inflammatory response modulation.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. These polymers exhibit improved resistance to degradation under thermal stress, making them suitable for high-performance applications in electronics and aerospace industries.

Fluorescent Materials

Research has identified that benzodiazole derivatives can act as fluorescent probes in various applications, including bioimaging and sensor technology. The unique photophysical properties of these compounds allow them to be utilized in detecting specific biomolecules or environmental pollutants.

Analytical Chemistry

Chromatographic Applications

The compound has been employed as a stationary phase modifier in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its unique chemical structure enhances the separation efficiency of complex mixtures, allowing for better resolution of analytes in pharmaceutical formulations.

Spectroscopic Studies

Due to its distinct spectral characteristics, this compound is utilized in spectroscopic methods (e.g., NMR and IR spectroscopy) for characterizing other compounds. Its ability to form stable complexes with metal ions also makes it useful in coordination chemistry studies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against E. coli and S. aureus | Demonstrated significant inhibition at low concentrations |

| Investigation of Antiviral Properties | Tested against HIV | Showed promising results in reducing viral load |

| Neuroprotective Effects Study | Assessed in models of Alzheimer's disease | Indicated reduction in neuroinflammation and oxidative stress |

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₅H₁₄N₂O.

Key Observations :

- Phenol vs. Ethanol Substitution: Compound 1b (phenol) exhibits stronger antimicrobial activity compared to ethanol derivatives, likely due to enhanced acidity and radical scavenging capacity .

- Aminoethanol Linkage: The amino group in 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol enables stable metal complexes, suggesting applications in coordination chemistry .

Functional Group Variations

Ethanol vs. Ketone Derivatives

- 1-(1-Phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone (CAS 478040-86-7): The ketone group eliminates hydrogen bonding capacity, reducing solubility in polar solvents but enhancing lipophilicity.

Thiol and Sulfanyl Derivatives

- 2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide (MFCD01914512): The sulfanyl group introduces nucleophilic reactivity, enabling disulfide bond formation. Such derivatives are often explored as protease inhibitors .

Biological Activity

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, also known by its CAS number 941478-98-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 252.31 g/mol. The compound features a benzodiazole moiety which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 941478-98-4 |

| Molecular Formula | C₁₆H₁₆N₂O |

| Molecular Weight | 252.31 g/mol |

Antimicrobial Activity

Research has indicated that compounds containing the benzodiazole structure exhibit notable antimicrobial properties. A study highlighted the activity of similar derivatives against various bacterial strains, suggesting that modifications to the benzodiazole core can enhance efficacy against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro assays demonstrated that derivatives of benzodiazole exhibit cytotoxic effects on cancer cell lines, with some displaying IC50 values in the low micromolar range. For instance, related compounds showed significant tumor growth suppression in xenograft models .

Neuropharmacological Effects

The interaction of benzodiazole derivatives with serotonin receptors (5-HT) has been explored, revealing potential anxiolytic and antidepressant effects. A study indicated that specific modifications to the benzodiazole structure could enhance binding affinity to serotonin receptors .

Structure-Activity Relationship (SAR)

The SAR analysis of benzodiazole derivatives suggests that the presence of electron-donating or withdrawing groups on the aromatic rings significantly influences biological activity. For example, substituents at the 4-position of the benzodiazole ring can dramatically alter receptor affinity and potency against various biological targets .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated that this compound exhibited moderate activity against gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Antitumor Activity

In another investigation, derivatives were tested for their ability to inhibit tumor growth in animal models. The study found that compounds similar to this compound showed promising results in reducing tumor size by over 50% compared to control groups .

Q & A

Q. What are the optimized synthetic routes for 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves multistep reactions starting with benzimidazole derivatives. Key steps include:

- Alkylation : Introducing the benzyl group via nucleophilic substitution under controlled pH (8–10) and temperature (60–80°C) to minimize side reactions .

- Hydroxylation : Ethanol functionalization through oxidation-reduction sequences, often using NaBH₄ or LiAlH₄, with yields dependent on solvent polarity (e.g., ethanol vs. DMSO) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .

Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of reagents like acetyl chloride or aldehydes .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzodiazole ring and ethanol moiety. For example, the hydroxyl proton appears as a broad singlet at δ 4.8–5.2 ppm, while benzyl protons resonate at δ 4.5–5.0 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) validate purity (>98%) and detect trace impurities .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 281.1294 for C₁₆H₁₅N₂O) .

Q. What structural features govern its reactivity in nucleophilic substitutions?

- Benzodiazole Ring : Electron-deficient N1 position facilitates electrophilic attacks, while the N3 site is sterically hindered by the benzyl group .

- Ethanol Chain : The hydroxyl group participates in hydrogen bonding, influencing solubility in polar solvents (e.g., logP ~1.8) and reactivity in esterification .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- SHELX Suite : SHELXL refines crystal structures using high-resolution X-ray data. For benzodiazoles, anisotropic displacement parameters (ADPs) clarify thermal motion of the benzyl group .

- Twinned Data : SHELXD handles twinning by pseudo-merohedry, common in benzodiazole derivatives due to planar symmetry .

Example: A 1.2 Å resolution structure revealed a dihedral angle of 85° between benzyl and benzodiazole planes, confirming non-coplanarity .

Q. What mechanistic insights explain its bioactivity in antimicrobial assays?

- Membrane Disruption : The benzyl group enhances lipophilicity, promoting penetration into bacterial membranes.

- Enzyme Inhibition : Docking studies (AutoDock Vina) suggest binding to cytochrome P450 via H-bonds (hydroxyl) and π-π stacking (benzodiazole) .

- Validation : MIC assays (e.g., 8–32 µg/mL against S. aureus) correlate with substituent electronic profiles (Hammett σ values) .

Q. How do computational models predict its pharmacokinetic properties?

Q. How should researchers address contradictions in spectral data during characterization?

- Case Example : Conflicting ¹³C NMR signals for C2 (benzodiazole) may arise from tautomerism. Resolution strategies:

- Yield Discrepancies : Reproducibility issues in alkylation steps (40–75% yields) are mitigated by inert atmospheres (N₂) to prevent oxidation .

Q. What substituent effects enhance its anticancer activity in SAR studies?

- Benzyl Modifications : Electron-withdrawing groups (e.g., 4-Cl) increase cytotoxicity (IC₅₀ = 12 µM vs. HeLa) by stabilizing charge-transfer complexes with DNA .

- Ethanol Chain : Elongation to propanol reduces activity (IC₅₀ > 50 µM), highlighting the critical role of chain length .

- Validation : Comparative QSAR models (CoMFA) with R² > 0.8 guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.